molecular formula C14H16F3N3OS B3836919 2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide

2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide

Cat. No. B3836919
M. Wt: 331.36 g/mol
InChI Key: JJTXKSYXPRVMOT-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazide derivative, and it has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of tubulin, a protein that plays a crucial role in cell division. This compound has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been reported to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. In Alzheimer's disease, this compound has been reported to increase the levels of acetylcholine, a neurotransmitter that is depleted in the brains of Alzheimer's disease patients.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide in lab experiments include its potent antitumor activity, its ability to induce apoptosis in cancer cells, and its promising results in the treatment of Alzheimer's disease. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide. One potential direction is to investigate its potential in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to study its potential in combination therapy with other anticancer drugs to enhance its antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide is a compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry, particularly in the treatment of cancer and neurodegenerative diseases, make it a compound of significant interest. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide has shown potential in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been reported to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-thiomorpholin-4-yl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3OS/c15-14(16,17)12-4-2-1-3-11(12)9-18-19-13(21)10-20-5-7-22-8-6-20/h1-4,9H,5-8,10H2,(H,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTXKSYXPRVMOT-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thiomorpholin-4-yl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.